2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile
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Overview
Description
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O . It is a compound that has been studied in various scientific contexts .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is 1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile include a molecular weight of 166.22 . The compound is a liquid at room temperature .Scientific Research Applications
Organic Synthesis Applications
- Regioselective Cycloaddition Reactions : Nitrile oxides exhibit regioselective addition to certain substrates, producing spiro-isoxazolines. This regiochemistry is influenced by steric effects and frontier orbital interactions, showcasing the compound's utility in synthesizing structurally complex molecules (Oravec et al., 1991).
- Reactivity with Diethyl Malonate : The cyclic nitrone derived from this compound reacts with diethyl malonate under basic conditions, leading to diverse functionalized derivatives. This highlights its versatility in organic transformations (Kaminsky & Lamchen, 1967).
- Synthesis of Multifunctional Derivatives : The compound serves as a precursor in the synthesis of a wide range of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating its utility in heterocyclic chemistry (Ali et al., 2010).
Coordination Chemistry and Material Science
- Supramolecular Complexes and Luminescence : It forms the basis for synthesizing multidentate ligands that self-assemble with silver(I) salts into supramolecular complexes with enhanced luminescent properties. This application is significant in the development of advanced materials (Jin et al., 2013).
Catalysis and Synthesis of Functionalized Molecules
- Four-Component Synthesis in Aqueous Media : It participates in four-component reactions leading to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing its role in green chemistry and catalysis (Hadjebi et al., 2011).
Heterocyclic Compound Synthesis
- Enamine and Azaenamine Reactivity : It is involved in reactions forming various heterocyclic compounds, indicating its importance in synthesizing biologically relevant molecules (Abdallah, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZOHAJINLELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile |
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